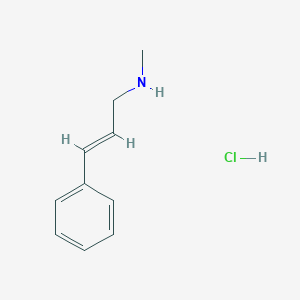

(E)-N-Methyl-3-phenyl-2-propen-1-amine

Description

Nomenclature and Stereochemical Descriptors

IUPAC Name and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (2E)-N-methyl-3-phenylprop-2-en-1-amine . cymitquimica.com This name precisely describes the molecular structure: a three-carbon propenyl chain with a double bond at the second carbon, a phenyl group attached to the third carbon, and a methylamino group at the first carbon. The "(2E)" prefix specifies the stereochemistry at the double bond.

The compound is also known by several synonyms, which are frequently encountered in chemical literature and databases. These include:

N-methyl-3-phenyl-2-propen-1-amine chemicalbook.com

(E)-N-Methylcinnamylamine

3-Methylamino-1-phenylprop-1-ene cymitquimica.com

The Chemical Abstracts Service (CAS) has assigned the number 83554-67-0 to the free base form of this compound. cymitquimica.comchemicalbook.combldpharm.comglppharmastandards.com The hydrochloride salt is identified by CAS number 116939-14-1 . The compound is also recognized as an impurity in the synthesis of the pharmaceutical agent Atomoxetine, where it is designated as Atomoxetine Impurity 36. chemicalbook.com

| Identifier | Value |

|---|---|

| IUPAC Name | (2E)-N-methyl-3-phenylprop-2-en-1-amine |

| CAS Number (Free Base) | 83554-67-0 |

| CAS Number (HCl Salt) | 116939-14-1 |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

Significance of (E)-Stereoisomerism in Propen-1-amine Structures

The descriptor "(E)" in the name of the compound refers to its stereochemistry around the carbon-carbon double bond. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of alkenes like (E)-N-Methyl-3-phenyl-2-propen-1-amine, the restricted rotation around the double bond gives rise to geometric isomers, which are designated as (E) or (Z).

The E/Z notation is a more systematic way to name stereoisomeric alkenes, especially when the cis/trans system is ambiguous. The assignment of (E) or (Z) is based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents on each carbon of the double bond according to atomic number.

Z-isomer: The higher-priority groups on each carbon are on the same side of the double bond (from the German zusammen, meaning together).

E-isomer: The higher-priority groups on each carbon are on opposite sides of the double bond (from the German entgegen, meaning opposite).

In (E)-N-Methyl-3-phenyl-2-propen-1-amine, the phenyl group has a higher priority than the hydrogen atom on one carbon of the double bond, and the methylaminomethyl group has a higher priority than the hydrogen atom on the other carbon. The (E) configuration indicates that these two higher-priority groups are on opposite sides of the double bond axis.

The stereochemistry of a molecule can significantly influence its physical, chemical, and biological properties. This is because the spatial arrangement of atoms determines how a molecule interacts with other molecules and with its environment. In the context of organic synthesis, the stereoselectivity of reactions is a critical consideration, as it allows for the preparation of a specific desired isomer.

Contextualization within the Class of Cinnamylamines

(E)-N-Methyl-3-phenyl-2-propen-1-amine is a derivative of cinnamylamine (B1233655) , which has the chemical formula C₉H₁₁N. Cinnamylamine is the parent compound, consisting of a phenyl group attached to a propenylamine moiety. The addition of a methyl group to the nitrogen atom of cinnamylamine results in the formation of N-methylcinnamylamine.

Cinnamylamines are a class of organic compounds that are of interest in medicinal chemistry and organic synthesis. They serve as versatile building blocks for the synthesis of more complex molecules. The presence of the amine functional group and the carbon-carbon double bond allows for a variety of chemical transformations.

The synthesis of cinnamylamines can be achieved through various methods, including the Heck reaction, which is a palladium-catalyzed cross-coupling reaction. The stereoselectivity of these synthetic routes is a key area of research, as it determines whether the (E) or (Z) isomer is predominantly formed.

In the broader context of organic chemistry, (E)-N-Methyl-3-phenyl-2-propen-1-amine can be seen as a multifunctional molecule. The secondary amine group can act as a nucleophile or a base, while the alkene can undergo addition reactions. The aromatic phenyl group can also be subject to various substitution reactions. This combination of functional groups makes it a potentially useful intermediate in the synthesis of a range of target molecules.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-N-methyl-3-phenylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-8,11H,9H2,1H3;1H/b8-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJZECMFJCEEJU-HAAWTFQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC=CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC/C=C/C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589490 | |

| Record name | (2E)-N-Methyl-3-phenylprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116939-14-1 | |

| Record name | (2E)-N-Methyl-3-phenylprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of E N Methyl 3 Phenyl 2 Propen 1 Amine

Reactions Involving the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the secondary amine group imparts nucleophilic and basic character to the molecule.

As a secondary amine, (E)-N-Methyl-3-phenyl-2-propen-1-amine is a potent nucleophile. The lone pair on the nitrogen atom can attack electrophilic carbon centers, such as those in haloalkanes, leading to the displacement of a leaving group in a nucleophilic substitution reaction. savemyexams.comchemguide.co.uk This reaction proceeds via an SN2 mechanism with primary and some secondary haloalkanes.

The initial reaction with a haloalkane (e.g., bromoethane) results in the formation of a tertiary amine. The nitrogen atom still possesses a lone pair of electrons and can act as a nucleophile again. chemguide.co.uk A subsequent reaction with another molecule of the haloalkane leads to the formation of a quaternary ammonium (B1175870) salt. youtube.com Due to this propensity for multiple substitutions, controlling the reaction to yield only the tertiary amine can be challenging and often requires careful stoichiometric control of the reactants. savemyexams.com

Table 1: Stepwise Nucleophilic Substitution of (E)-N-Methyl-3-phenyl-2-propen-1-amine

| Step | Reactants | Product Type | Product Name |

|---|---|---|---|

| 1 | (E)-N-Methyl-3-phenyl-2-propen-1-amine + R-X | Tertiary Amine | (E)-N-Alkyl-N-methyl-3-phenyl-2-propen-1-amine |

The lone pair of electrons on the nitrogen atom makes (E)-N-Methyl-3-phenyl-2-propen-1-amine a Brønsted-Lowry base, capable of accepting a proton from an acid to form a methylcinnamylammonium salt. utexas.edulibretexts.org The basicity of an amine is typically discussed in terms of the pKa of its conjugate acid (the ammonium ion). A higher pKa value for the conjugate acid corresponds to a stronger base. masterorganicchemistry.com

Several structural features influence its basicity:

Inductive Effect : The methyl group is an electron-donating group (+I effect), which increases the electron density on the nitrogen atom. This makes the lone pair more available for donation to a proton, thus increasing basicity compared to ammonia (B1221849). libretexts.org

In aqueous solution, the basicity order for simple alkylamines is influenced by a combination of inductive effects, steric hindrance, and solvation of the conjugate acid. quora.com For (E)-N-Methyl-3-phenyl-2-propen-1-amine, the basicity is expected to be greater than that of ammonia and aniline (B41778) but less than that of simple dialkylamines like dimethylamine.

Secondary amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent, resulting in the formation of an N,N-disubstituted amide. In the case of (E)-N-Methyl-3-phenyl-2-propen-1-amine, reaction with acetyl chloride would yield N-methyl-N-cinnamylacetamide.

Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base. The product of this reaction is a sulfonamide. These reactions are generally high-yielding and are common methods for protecting the amine functional group or for synthesizing molecules with specific amide or sulfonamide moieties.

While primary amines react with aldehydes and ketones to form imines, secondary amines like (E)-N-Methyl-3-phenyl-2-propen-1-amine react to form iminium salts (also known as iminium cations). masterorganicchemistry.commasterorganicchemistry.com The reaction is typically catalyzed by acid. The mechanism involves the initial nucleophilic addition of the secondary amine to the carbonyl carbon to form a hemiaminal intermediate. Subsequent protonation of the hydroxyl group by the acid catalyst turns it into a good leaving group (water), which is then eliminated to form the C=N double bond of the iminium salt. taylorandfrancis.com

The resulting iminium salt is a highly reactive electrophile because the positive charge on the nitrogen atom strongly activates the carbon of the C=N bond towards nucleophilic attack. nih.gov This enhanced electrophilicity makes iminium salts valuable intermediates in various C-C bond-forming reactions, such as the Mannich reaction. nih.gov If the original carbonyl compound has an α-proton, the iminium salt can be deprotonated by a base to form an enamine, which is a carbon-centered nucleophile. masterorganicchemistry.com

Reactions Involving the Carbon-Carbon Double Bond

The alkene functionality in (E)-N-Methyl-3-phenyl-2-propen-1-amine is susceptible to various electrophilic addition and transition-metal-catalyzed reactions.

The carbon-carbon double bond of cinnamylamine (B1233655) derivatives can participate in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction. researchgate.netresearchgate.net Research has demonstrated that unprotected cinnamylamines can undergo an oxidative Heck reaction with aryl boronic acids under aerobic conditions. rsc.orgrsc.org This methodology allows for the direct arylation of the double bond without the need for protecting the amine group. rsc.org

In a notable example, β-substituted allylamines, a class to which (E)-N-Methyl-3-phenyl-2-propen-1-amine belongs, preferentially undergo a γ,γ'-diarylation reaction rather than monoarylation. rsc.org This is attributed to the reactivity of the in-situ-formed palladium nanoparticles that catalyze the reaction. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), often in an acidic solvent system like a mixture of hexafluoroisopropanol (HFIP) and acetic acid, using air as the oxidant. rsc.org This leads to the formation of highly functionalized 3,3-diarylallylamines. rsc.org

Table 2: Example of Oxidative Heck Diarylation of a Cinnamylamine Derivative

| Cinnamylamine Substrate | Aryl Boronic Acid | Catalyst / Solvent | Product | Isolated Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| β-Methylcinnamylamine | Phenylboronic acid | Pd(OAc)₂ / HFIP:AcOH | 3,3-Diphenyl-2-methylallylamine | 79 | >20:1 |

| β-Methylcinnamylamine | 4-Methylphenylboronic acid | Pd(OAc)₂ / HFIP:AcOH | 3,3-Bis(4-methylphenyl)-2-methylallylamine | 75 | >20:1 |

| β-Methylcinnamylamine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / HFIP:AcOH | 3,3-Bis(4-methoxyphenyl)-2-methylallylamine | 72 | >20:1 |

Data adapted from studies on related cinnamylamine substrates. rsc.orgrsc.org

Hydrogenation and Reduction Reactions

(E)-N-Methyl-3-phenyl-2-propen-1-amine, an allylic amine, possesses two primary sites for hydrogenation: the carbon-carbon double bond (alkene) and the carbon-nitrogen system which can exist in equilibrium with enamine or iminium ion forms. The selective reduction of one functional group over the other is a significant challenge and is highly dependent on the chosen catalytic system.

Catalytic Hydrogenation: The direct hydrogenation of unactivated enamines to tertiary amines is a method to produce saturated amines. nih.gov For these reactions, rhodium complexes containing electron-deficient phosphine (B1218219) ligands have shown significantly higher reactivity compared to those with more traditional ligands like triphenylphosphine. nih.gov These catalysts can operate at low loadings and are capable of reducing even sterically hindered tetrasubstituted enamines. nih.gov

Transfer Hydrogenation: Transfer hydrogenation offers an alternative to using molecular hydrogen. In studies on the related α,β-unsaturated aldehyde, cinnamaldehyde (B126680), the choice between homogeneous and heterogeneous catalysts dramatically alters the reaction's selectivity. Homogeneous cobalt(II) and nickel(II) complexes selectively reduce the C=C bond, yielding hydrocinnamaldehyde, while their counterparts anchored on a solid support (heterogeneous catalysts) preferentially reduce the C=O bond to produce cinnamyl alcohol. mdpi.com This suggests that for (E)-N-Methyl-3-phenyl-2-propen-1-amine, a similar catalyst-dependent selectivity between the reduction of the C=C bond and the C=N bond (of the corresponding iminium ion) could be achieved.

Biocatalytic Reduction: Enzymatic methods provide a highly chemoselective route for reduction. Reductive aminases (RedAms) have been employed in the reductive amination of cinnamaldehyde, demonstrating the ability to selectively reduce the C=N bond of the in situ-formed imine intermediate while leaving the adjacent C=C bond intact. acs.org This high level of selectivity highlights the potential of biocatalysts to produce allylic amines from α,β-unsaturated aldehydes without affecting the alkene moiety. acs.org

| Catalyst Type | Catalyst Example | Substrate Example | Primary Product | Selectivity Noted | Reference |

|---|---|---|---|---|---|

| Homogeneous Rhodium Complex | Rh complex with electron-deficient phosphines | Unactivated Enamines | Saturated Tertiary Amine | High activity for sluggish substrates | nih.gov |

| Homogeneous Cobalt(II) Complex | [Co(L)Cl₂] (L = imino pyridine (B92270) Schiff base) | Cinnamaldehyde | Hydrocinnamaldehyde | Preferential C=C bond reduction | mdpi.com |

| Heterogeneous Nickel(II) Complex | γ-Fe₃O₄@[Ni(L)Cl₂] | Cinnamaldehyde | Cinnamyl Alcohol | Preferential C=O bond reduction | mdpi.com |

| Biocatalyst (Enzyme) | Reductive Aminase (pIR23) | Cinnamaldehyde + Amine | Allylic Amine | Exclusive C=N bond reduction over C=C | acs.org |

Cycloaddition Reactions (e.g., [2+2] photodimerization of related eniminium salts)

While (E)-N-Methyl-3-phenyl-2-propen-1-amine itself is not typically involved in cycloadditions, its corresponding eniminium salt, formed upon protonation or alkylation, is an active participant in such reactions. Eniminium ions are potent intermediates for [2+2] photocycloaddition reactions.

The photoexcitation of eniminium ions can lead to their triplet state, which is an efficient intermediate in [2+2] photocycloadditions. This process can be facilitated by visible-light-induced triplet sensitization using iridium or ruthenium complexes as catalysts. These photoexcited intermediates can then undergo intra- or intermolecular [2+2] photocycloaddition to form cyclobutane (B1203170) rings. The reaction's success is highly dependent on the triplet energy of the sensitizing catalyst. Catalysts with triplet energies below a certain threshold (e.g., <250 kJ mol⁻¹) are often ineffective.

In the solid state, the photodimerization of eniminium salts can proceed with high stereoselectivity. The orientation of the molecules within the crystal lattice, often controlled by cation–π interactions between the iminium group and a benzene (B151609) ring, dictates the stereochemistry of the resulting cyclobutane dimer. This method has been used to synthesize 1,3-diacetylcyclobutanes stereoselectively from eniminium salts derived from styrylacetones.

| Catalyst/Sensitizer | Catalyst Loading (mol %) | Wavelength (λ) | Substrate | Product Type | Yield |

|---|---|---|---|---|---|

| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | 2.5 | 433 nm | Eniminium Hexafluorophosphate Salt | Intramolecular [2+2] Cycloadduct | 78% |

| Ru(bpy)₃(PF₆)₂ | 2.5 | 457 nm | Eniminium Ion + 2,3-dimethylbutadiene | Intermolecular [2+2] Cycloadduct | Good |

| None (Solid State) | N/A | UV Irradiation | Eniminium Salt Crystals | Head-to-Tail Dimer | High |

Mechanisms of Key Transformations

Hydride Transfer Mechanisms in Aminomethylation

Aminomethylation often proceeds via the formation of an iminium ion, which then acts as an electrophile. The subsequent step involves the transfer of a hydride ion to the electrophilic carbon of the iminium species. The mechanism of this hydride transfer is crucial for understanding the reaction's kinetics and selectivity.

In catalyzed hydrogenation of imines, the hydride transfer can occur through an outer-sphere mechanism. For instance, with a highly active manganese catalyst, the reaction is first order in both the imine and the bimetallic (K-Mn) hydride complex. The proposed mechanism involves the transfer of a hydride from the catalyst to the imine without direct coordination of the imine to the metal center in the rate-determining step. This transfer leads to a transiently negatively charged nitrogen atom in the substrate, which is then rapidly protonated by a proton source in the medium to yield the final amine. researchgate.net

In organocatalytic aminomethylation reactions, such as those catalyzed by proline, the formation of an enamine from the aldehyde nucleophile is a key step. This enamine then attacks an iminium ion. The stereochemical outcome of this addition can be controlled by non-hydrogen-bonded ionic interactions at the transition state, which influence the facial selectivity of the attack on the iminium ion. nih.gov

The source of the hydride is a defining feature of the reaction. In catalytic hydrogenation, the hydride originates from molecular hydrogen via the catalyst. In transfer hydrogenation, it comes from a donor molecule like isopropanol (B130326) or formic acid. mdpi.comnih.gov In reductions using reagents like sodium borohydride (B1222165), the hydride is transferred from the boron-hydrogen bond, which acts as a sigma bond nucleophile. youtube.com

Role of Catalysis in Reaction Pathways

Catalysis is fundamental in directing the reactivity of (E)-N-Methyl-3-phenyl-2-propen-1-amine and related structures, enabling control over both chemoselectivity and stereoselectivity.

Control of Chemoselectivity: As discussed in section 3.2.2, the choice of catalyst is paramount in selective hydrogenation. Heterogeneous nickel catalysts supported on magnetite can favor the reduction of a carbonyl group, while homogeneous cobalt catalysts favor C=C bond reduction. mdpi.com Biocatalysts like reductive aminases exhibit near-perfect chemoselectivity, reducing only the imine C=N bond while preserving the C=C double bond. nih.gov This allows for the synthesis of specific products from multifunctional molecules.

Enabling Reaction Pathways: Certain reactions, like the [2+2] photocycloaddition of eniminium ions, are often inaccessible without a catalyst. Photosensitizing catalysts, such as iridium and ruthenium complexes, are essential for populating the reactive triplet state of the eniminium ion via energy transfer, thereby enabling the cycloaddition to proceed under visible light.

Enhancing Reaction Rates: In the hydrogenation of unactivated enamines, which are typically sluggish substrates, the use of rhodium catalysts with specifically designed electron-deficient phosphine ligands dramatically increases the reaction rate. nih.gov This allows reactions to be performed at lower catalyst loadings and under milder conditions, which is crucial for practical applications.

Controlling Stereochemistry: In organocatalytic processes like aminomethylation, chiral catalysts such as proline and its derivatives are used to create a chiral environment around the reacting species. This chiral information is then transferred to the product, leading to the formation of one enantiomer in excess. The catalyst's structure influences the transition state geometry, often through a combination of steric hindrance and non-covalent interactions (e.g., ionic or hydrogen bonding), thereby dictating the stereochemical outcome. nih.gov

Derivatization and Analog Development

Synthesis of N-Substituted Derivatives

The secondary amine functionality is a primary site for chemical modification, enabling the synthesis of a diverse library of N-substituted derivatives.

The hydrogen atom on the nitrogen of N-methylcinnamylamine can be replaced with various alkyl, aryl, and heteroaryl groups to generate tertiary amines.

N-Alkylation: Standard N-alkylation methods can be employed, such as the reaction with alkyl halides (e.g., methyl iodide) or reductive amination. For instance, N-methylation of similar amine scaffolds has been shown to be a beneficial modification for improving biological activity in certain contexts. mdpi.com The versatility of this scaffold allows for the introduction of numerous modifications, including methylation and cyclization. mdpi.com

N-Arylation: The introduction of aryl groups can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the coupling of the amine with a variety of aryl halides or triflates. The synthesis of N-aryl derivatives is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule. nih.govresearchgate.net

N-Heteroarylation: Similar to N-arylation, heteroaryl groups can be introduced using palladium or copper-catalyzed coupling reactions. This modification is particularly valuable for introducing specific pharmacophoric features or altering solubility and metabolic stability. The synthesis of N-(heteroarylmethyl)anilines from corresponding aldimines is a well-established method for creating such derivatives. researchgate.net

Table 1: Examples of Potential N-Substituted Derivatives This table is for illustrative purposes and lists potential derivatives based on common synthetic transformations.

| Substituent Type | Example Substituent (R) | Resulting Compound Name |

|---|---|---|

| Alkyl | Ethyl | (E)-N-Ethyl-N-methyl-3-phenyl-2-propen-1-amine |

| Aryl | Phenyl | (E)-N-Methyl-N,3-diphenyl-2-propen-1-amine |

| Heteroaryl | Pyridin-2-yl | (E)-N-Methyl-3-phenyl-N-(pyridin-2-yl)prop-2-en-1-amine |

| Functionalized Alkyl | 2-Hydroxyethyl | 2-(((E)-N-Methyl-3-phenyl-2-propen-1-yl)amino)ethan-1-ol |

Formation of N-Nitroso Derivatives

Secondary amines, such as N-methylcinnamylamine, can react with nitrosating agents to form N-nitrosamines. This reaction typically occurs in the presence of a nitroso source, such as nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid). researchgate.net

The general pathway involves the reaction of a secondary amine with a nitrosating agent under conditions that are conducive to N-nitrosamine formation. pharmaexcipients.com The formation of these N-nitroso compounds is a well-documented chemical transformation for secondary amines. researchgate.netresearchgate.net Most tested nitrosamines have proven to be strong carcinogens. nih.gov The N-NO functional group can be identified by characteristic bands in its infrared spectrum. google.com

Reaction Scheme: (E)-N-Methyl-3-phenyl-2-propen-1-amine + HNO₂ → (E)-N-Methyl-N-nitroso-3-phenyl-2-propen-1-amine + H₂O

Carbamates are esters of carbamic acid and can be readily synthesized from N-methylcinnamylamine. wikipedia.org These derivatives are significant in medicinal chemistry and materials science. The synthesis can be achieved through several routes:

Reaction with Chloroformates: A common method involves the reaction of the amine with an alkyl or aryl chloroformate in the presence of a base to neutralize the HCl byproduct. wikipedia.org

Reaction with Isocyanates: The amine can react with an isocyanate, formed, for example, via a Curtius rearrangement, to yield a substituted urea (B33335) or, if trapped with an alcohol, a carbamate (B1207046). wikipedia.orgorganic-chemistry.org

Reaction with Carbon Dioxide: The capture of CO₂ by amines is an attractive and environmentally benign strategy for forming carbamates. rsc.orgnih.gov This reaction can be mediated by superbases or proceed via a three-component coupling of the amine, CO₂, and an alkyl halide. researchgate.netnih.gov

Table 2: Synthetic Routes to Carbamate Derivatives

| Reagent(s) | Type of Reaction | Product Class |

|---|---|---|

| Ethyl chloroformate, Base | Acylation | Ethyl carbamate derivative |

| Phenyl isocyanate | Nucleophilic Addition | N,N'-disubstituted urea |

| 1. CO₂, Base; 2. Alkyl Halide | Carboxylation followed by Alkylation | Alkyl carbamate derivative |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Protection | N-Boc protected amine |

Integration into Complex Chemical Structures

The N-methylcinnamylamine scaffold serves as a valuable building block for the synthesis of more elaborate and polyfunctionalized molecules.

The inherent reactivity of the alkene and the phenyl ring allows for further functionalization to create complex structures. The synthesis of highly functionalized chromene derivatives, for example, demonstrates how related scaffolds can be elaborated. researchgate.net Methods for creating polyfunctional systems include:

Reactions at the Alkene: The carbon-carbon double bond can undergo various addition reactions, such as epoxidation, dihydroxylation, or halogenation, to introduce new functional groups onto the propenyl chain.

Reactions on the Phenyl Ring: The phenyl group can be functionalized through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) to add substituents at the ortho, meta, or para positions, thereby modulating the molecule's properties.

Domino Reactions: The development of domino reactions involving α-nitroketene N,S-aryl/alkylaminoacetals to produce substituted 2-aminothiophenes illustrates how multiple C-C bonds can be formed in a single operation to build complex heterocyclic systems from simple precursors. nih.gov

In chemical biology and drug discovery, a "scaffold" is a core chemical structure used as a starting point for developing new molecules with specific functions, such as chemical probes. The N-methylcinnamylamine framework is suitable for such development. By attaching functional moieties, this scaffold can be converted into tools for studying biological systems.

Scaffold Hopping and Modification: The concept of "scaffold-hopping" can be applied, where the cinnamylamine (B1233655) core is used to mimic the activity of other known compounds while offering a different chemical backbone. nih.gov This allows for the exploration of new intellectual property space and the optimization of properties like CNS penetration. nih.gov

Attachment of Reporter Groups: Fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels can be covalently attached to the scaffold. The secondary amine provides a convenient handle for such modifications, often after conversion to a more reactive intermediate.

Bifunctional Molecules: The scaffold can be used to link two different functional units, for example, a targeting moiety and a payload. The synthesis of porphyrin-amine hybrids for use as organophotocatalysts is an example of creating such bifunctional systems. nih.gov The development of heterogeneous catalysts by immobilizing primary amines on insoluble resins further highlights the utility of amine-containing scaffolds in creating functional materials. nih.gov

Advanced Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to determining the precise arrangement of atoms and bonds within a molecule. By analyzing the interaction of the compound with electromagnetic radiation, researchers can piece together its structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

For (E)-N-Methyl-3-phenyl-2-propen-1-amine, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The protons of the phenyl group would typically appear in the aromatic region (δ 7.2-7.5 ppm). The two vinyl protons on the propenyl chain would show characteristic shifts and a large coupling constant (typically >15 Hz) confirming the (E)- or trans-configuration of the double bond. The methylene (-CH2-) protons adjacent to the nitrogen would be deshielded, and the N-methyl (-CH3) protons would appear as a sharp singlet, typically in the δ 2.2-2.6 ppm range. libretexts.orgopenstax.org

The ¹³C NMR spectrum provides information on the different carbon environments. The phenyl carbons would resonate in the δ 125-150 ppm region. libretexts.org The two olefinic carbons (C=C) would be found between δ 115 and 140 ppm. libretexts.org The aliphatic carbons of the N-methyl and N-methylene groups would appear further upfield, with the carbon adjacent to the nitrogen atom being slightly deshielded compared to a standard alkane. openstax.org

Table 1: Predicted ¹H NMR Spectral Data for (E)-N-Methyl-3-phenyl-2-propen-1-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.50 | Multiplet | - |

| C=CH-Ph | 6.50 - 6.70 | Doublet | ~16 |

| N-CH2-CH=C | 6.20 - 6.40 | Doublet of Triplets | ~16, ~6 |

| N-CH2 | 3.20 - 3.40 | Doublet | ~6 |

Table 2: Predicted ¹³C NMR Spectral Data for (E)-N-Methyl-3-phenyl-2-propen-1-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (quaternary) | 135 - 140 |

| Phenyl CH | 125 - 130 |

| C=CH-Ph | 130 - 135 |

| N-CH2-CH=C | 120 - 125 |

| N-CH2 | 55 - 65 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting pattern of charged fragments provides a structural fingerprint. The molecular ion peak (M+) for (E)-N-Methyl-3-phenyl-2-propen-1-amine would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C10H13N, approx. 147.22 g/mol ). Common fragmentation pathways would likely involve the loss of a methyl group or cleavage at the C-N bond, which are characteristic of amines. aip.org

Infrared (IR) and Raman Spectroscopy

Both IR and Raman spectroscopy probe the vibrational modes of a molecule's bonds. In the IR spectrum of a secondary amine, a characteristic N-H stretching absorption is expected, but since (E)-N-Methyl-3-phenyl-2-propen-1-amine is a tertiary amine, this band will be absent. openstax.orgorgchemboulder.com Key expected IR bands would include C-N stretching vibrations (around 1250-1020 cm⁻¹ for aliphatic amines), the C=C stretch of the alkene (around 1650 cm⁻¹), and bands corresponding to the aromatic ring (C-H stretches above 3000 cm⁻¹ and C=C stretches around 1600 and 1450 cm⁻¹). orgchemboulder.com

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. The phenyl ring and the C=C double bond, being highly polarizable, would be expected to produce strong signals in the Raman spectrum.

Quantum Chemical Investigations

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict molecular properties. academie-sciences.fr A DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy (most stable) three-dimensional structure of the molecule. academie-sciences.frresearchgate.net This "optimized geometry" provides theoretical values for all bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the molecule's electronic structure, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A molecular electrostatic potential (ESP) map can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. nih.gov

Conformational Analysis through Computational Modeling

Molecules with single bonds can rotate, leading to different spatial arrangements called conformations. Computational modeling is used to perform a conformational analysis to identify the most stable conformers. researchgate.net For (E)-N-Methyl-3-phenyl-2-propen-1-amine, this would involve systematically rotating the bonds between the nitrogen and the methylene group, and between the vinyl group and the phenyl ring. The potential energy surface would be calculated to locate the various energy minima, each corresponding to a stable conformer. These studies reveal the flexibility of the molecule and the relative populations of different shapes it can adopt at a given temperature. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become an indispensable tool for confirming chemical structures and understanding the electronic environment of nuclei. nih.gov Density Functional Theory (DFT) is a primary method for these predictions, often yielding high accuracy. nih.gov

Methodology: The standard approach involves a multi-step computational protocol. First, the molecule's geometry is optimized to find its most stable three-dimensional conformation. This is commonly performed using DFT methods such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d)). nih.govmdpi.com Following optimization, NMR shielding tensors are calculated for each nucleus using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govmdpi.com These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS).

Recent advancements have also incorporated machine learning and artificial intelligence, using Graph Neural Networks (GNNs) to enhance prediction accuracy by learning from vast datasets of experimental and calculated spectra. nih.gov These models can achieve mean absolute errors (MAE) as low as 0.944 ppm for ¹³C and 0.185 ppm for ¹H shifts, offering a significant improvement in accuracy at a reduced computational cost. nih.gov

Application to (E)-N-Methyl-3-phenyl-2-propen-1-amine: While specific DFT calculations for (E)-N-Methyl-3-phenyl-2-propen-1-amine are not readily available in the literature, the established methodologies allow for a reliable prediction of its ¹H and ¹³C NMR spectra. The expected chemical shifts would be influenced by the key structural features: the phenyl group, the trans-alkene system, and the N-methyl amine moiety.

To illustrate the expected output of such a computational study, the table below presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for (E)-N-Methyl-3-phenyl-2-propen-1-amine, based on typical values for similar structural motifs found in related cinnamyl and N-alkyl amine derivatives. These values would be calculated using a DFT/GIAO approach (e.g., at the mPW1PW91/6-31+G** level of theory), a common protocol for achieving high accuracy. nih.gov

Table 1: Hypothetical Predicted NMR Chemical Shifts for (E)-N-Methyl-3-phenyl-2-propen-1-amine

| Predicted ¹H NMR Data | ||

|---|---|---|

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C1 | 3.2 - 3.4 | d |

| H on C2 | 6.2 - 6.4 | dt |

| H on C3 | 6.5 - 6.7 | d |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 | m |

| N-CH₃ | 2.3 - 2.5 | s |

| N-H | 1.5 - 2.0 | br s |

| Predicted ¹³C NMR Data | |

|---|---|

| Atom Position | Predicted Chemical Shift (ppm) |

| C1 (CH₂) | 55 - 58 |

| C2 (=CH) | 125 - 128 |

| C3 (=CH) | 130 - 133 |

| Phenyl C (ipso) | 136 - 138 |

| Phenyl C (ortho, meta, para) | 126 - 129 |

| N-CH₃ | 34 - 36 |

Note: These are estimated values for illustrative purposes. Actual computational results would provide precise shifts based on the specific level of theory and basis set used.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is crucial for investigating reaction mechanisms, allowing for the characterization of transition states (TS), intermediates, and the calculation of activation energies. This provides a detailed, atomistic picture of how a chemical transformation occurs.

Synthesis via N-Alkylation: A primary route to synthesize (E)-N-Methyl-3-phenyl-2-propen-1-amine is the N-alkylation of a primary amine (e.g., ammonia (B1221849) or methylamine) with cinnamyl halide or the reductive amination of cinnamaldehyde (B126680). The N-alkylation of an amine with an alkyl halide, such as cinnamyl bromide, typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. researchgate.net

Theoretical studies of this type of reaction would involve:

Locating the Transition State: Using DFT methods, the geometry of the transition state for the nucleophilic attack of the amine on the alkyl halide is located. This TS would feature an elongated C-Br bond and a partially formed C-N bond.

Calculating Activation Energy: The energy difference between the reactants and the transition state provides the activation barrier for the reaction. This value is critical for predicting reaction rates.

Solvent Effects: Since these reactions are typically run in a solvent, computational models (like the Polarizable Continuum Model, PCM) are used to account for the solvent's influence on the energies of the reactants and the transition state. researchgate.net

A significant challenge in the N-alkylation of primary amines is overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com Computational studies can help predict the relative activation barriers for the first and second alkylation steps, offering insight into the reaction's selectivity.

Reactivity Studies (e.g., N-Dealkylation): The metabolic fate or synthetic modification of (E)-N-Methyl-3-phenyl-2-propen-1-amine may involve N-dealkylation. Theoretical studies, particularly in the context of enzymatic reactions like those catalyzed by cytochrome P450, can elucidate the mechanism. Such studies have shown that N-dealkylation proceeds via an initial Cα-H hydroxylation to form a carbinolamine intermediate, which then decomposes. rsc.org DFT calculations can determine the rate-limiting step, which is typically the initial hydrogen atom transfer (HAT) from the carbon adjacent to the nitrogen. rsc.org By comparing the activation energies for demethylation versus de-cinnamylation, the regioselectivity of the reaction can be predicted.

The table below summarizes the key parameters that would be determined in a theoretical study of a representative reaction, such as the Sₙ2 N-alkylation of methylamine (B109427) with cinnamyl bromide.

Table 2: Key Parameters from a Theoretical Study of an Sₙ2 N-Alkylation Reaction

| Parameter | Description | Computational Method |

|---|---|---|

| Reactant/Product Geometries | Optimized 3D structures of reactants, intermediates, and products. | DFT (e.g., B3LYP/6-31G(d)) |

| Transition State (TS) Geometry | The highest energy structure along the reaction coordinate, characterized by a single imaginary frequency. | DFT (e.g., B3LYP/6-31G(d)) |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants (ETS - EReactants). | DFT with a larger basis set (e.g., B3LYP/6-311+G(d,p)) |

| Reaction Energy (ΔErxn) | The overall energy change of the reaction (EProducts - EReactants). | DFT with a larger basis set (e.g., B3LYP/6-311+G(d,p)) |

| Solvation Energy | Correction to gas-phase energies to account for the effect of the solvent. | Continuum Solvation Models (e.g., IEF-PCM) |

Through these advanced computational techniques, a deep and predictive understanding of the spectroscopic properties and chemical reactivity of (E)-N-Methyl-3-phenyl-2-propen-1-amine can be achieved, guiding further experimental investigation and application.

Future Research Directions and Unexplored Chemical Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

Traditional synthetic methods for producing allylic amines often rely on metal catalysts, harsh reaction conditions, or reagents with significant environmental impact. nih.gov Future research should prioritize the development of green and sustainable synthetic strategies for (E)-N-Methyl-3-phenyl-2-propen-1-amine.

A significant area of opportunity lies in biocatalysis. The use of whole-cell catalytic systems has already shown promise for the synthesis of the parent compound, cinnamylamine (B1233655), from cinnamic acid. nih.govnih.gov These systems, employing enzymes such as carboxylic acid reductase (ncCAR) and ω-transaminase (OATA), can achieve high yields (up to 90%) under mild, aqueous conditions, offering a substantial improvement in environmental and safety profiles over conventional chemical methods. nih.gov Future work could focus on engineering these enzymatic pathways to directly produce N-methylated derivatives, potentially by screening for or designing novel transaminases that accept N-methylated amine donors or by incorporating a subsequent biocatalytic methylation step.

Another promising approach is the adoption of continuous-flow microreactor technology. This technology enhances mass transfer and shortens reaction times, which can improve efficiency and reduce the formation of side products. mdpi.com While demonstrated for the synthesis of cinnamamides, the principles are directly applicable to the synthesis of the target amine, for instance, in a reductive amination process. mdpi.com Research in this area would involve optimizing reaction parameters such as temperature, residence time, and catalyst loading within a flow system.

Table 1: Comparison of Synthetic Methodologies for Allylic Amines

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis | Continuous-Flow Synthesis |

| Catalysts | Often heavy metals (Co, Cu, Ni) nih.gov | Enzymes (e.g., transaminases) nih.gov | Immobilized enzymes or metal catalysts mdpi.com |

| Conditions | High temperature and pressure nih.gov | Mild, aqueous conditions nih.gov | Optimized temperature and pressure |

| Solvents | Organic solvents (e.g., methanol) nih.gov | Primarily water nih.gov | Minimal or recyclable solvents |

| Sustainability | High energy consumption, potential for metal contamination nih.gov | High, uses renewable resources, biodegradable catalysts nih.gov | High efficiency, reduced waste, better process control mdpi.com |

| Future Goal | Replacement with greener alternatives | Engineering enzymes for direct N-methylation | Integration of biocatalysis into flow systems |

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

While (E)-N-Methyl-3-phenyl-2-propen-1-amine itself is achiral, its saturated analogue, N-methyl-3-phenylpropan-1-amine, possesses a stereocenter. The development of catalytic systems for the enantioselective synthesis of this and other chiral derivatives is a key area for future investigation.

Research should focus on novel catalytic platforms capable of high stereocontrol. This includes the exploration of advanced heterogeneous catalysts, such as geminal atom catalysts (GACs). sciencedaily.com Recently developed GACs featuring two adjacent metal ions, like copper, on a polymeric carbon nitride support have shown exceptional efficiency in cross-coupling reactions with a significantly lower carbon footprint. sciencedaily.com Adapting such systems for asymmetric hydrogenation of the alkene moiety in the target compound or for the reductive amination of a prochiral ketone precursor could yield chiral amines with high enantiomeric excess.

Furthermore, the field of organocatalysis offers a metal-free approach to asymmetric synthesis. Chiral phosphoric acids, thioureas, or secondary amines could be investigated as catalysts for the enantioselective construction of the C-N bond or for the reduction of a corresponding enamine or imine intermediate. The development of new organocatalytic systems tailored for allylic amine synthesis would be a significant contribution.

Table 2: Potential Catalytic Systems for Enantioselective Synthesis of Derivatives

| Catalyst Type | Example | Potential Application | Advantages |

| Geminal Atom Catalysts (GACs) | Dinuclear copper on carbon nitride sciencedaily.com | Asymmetric hydrogenation of the C=C bond | High efficiency, recyclability, low environmental impact sciencedaily.com |

| Engineered Biocatalysts | Stereoselective ω-Transaminases nih.gov | Enantioselective synthesis from a ketone precursor | High selectivity, mild conditions, sustainable nih.gov |

| Chiral Organocatalysts | Chiral Phosphoric Acids | Asymmetric reductive amination | Metal-free, avoids contamination, high enantioselectivity |

| Metal-Organic Frameworks (MOFs) | Chiral MOFs with Lewis acidic sites | Asymmetric transfer hydrogenation | High surface area, tunable porosity and chirality |

Investigation of New Chemical Reactivity Patterns

The chemical structure of (E)-N-Methyl-3-phenyl-2-propen-1-amine contains three distinct reactive sites: the aromatic phenyl ring, the C=C double bond, and the N-methylamino group. cymitquimica.com Future research should aim to uncover novel reactivity patterns beyond standard transformations.

A primary target for new reactivity is the C-H functionalization of the phenyl ring. Modern transition-metal catalysis allows for the direct installation of functional groups at specific C-H bonds, bypassing the need for pre-functionalized starting materials. Investigating ortho-, meta-, or para-selective C-H amination, borylation, or arylation would provide direct access to a wide range of complex derivatives.

The alkene moiety presents opportunities for novel cycloaddition reactions. While typical Diels-Alder reactions may be challenging, exploring photochemical [2+2] cycloadditions or transition-metal-catalyzed higher-order cycloadditions could lead to unique polycyclic scaffolds. Additionally, leveraging the allylic position for functionalization through reactions like the Tsuji-Trost reaction offers another pathway for derivatization.

Finally, the secondary amine can serve as a directing group for reactions on the rest of the molecule or as a handle for constructing more complex nitrogen-containing heterocycles through intramolecular cyclization or multicomponent reactions.

Design and Synthesis of Chemically Diverse Derivatives for Exploratory Research

Systematic modification of the (E)-N-Methyl-3-phenyl-2-propen-1-amine scaffold is essential for exploring new chemical space and discovering compounds with novel properties. Future synthetic efforts should focus on creating libraries of chemically diverse derivatives. This can be achieved by modifying each of the three key structural components.

Aromatic Ring Substitution: A wide array of derivatives can be synthesized by introducing various substituents (e.g., -OCH₃, -Cl, -F, -CF₃, -NO₂) at the ortho, meta, and para positions of the phenyl ring. This would allow for the systematic tuning of the molecule's electronic and steric properties. beilstein-journals.org

Backbone Modification: The propenylamine backbone can be altered. This includes synthesizing the (Z)-isomer to study stereochemical effects, introducing substituents at the α- or β-positions of the alkene, or homologating the chain to create butenylamine or pentenylamine analogues.

Amine Functionalization: The secondary amine is a key handle for diversification. It can be acylated to form a variety of amides and sulfonamides, or further alkylated or arylated to produce a library of tertiary amines. researchgate.net These reactions can introduce new functional groups and significantly alter the compound's polarity and hydrogen-bonding capabilities.

Table 3: Proposed Derivatives of (E)-N-Methyl-3-phenyl-2-propen-1-amine for Exploratory Research

| Modification Site | Type of Modification | Example Derivative Structure |

| Phenyl Ring | Para-substitution with Electron-Withdrawing Group | (E)-N-Methyl-3-(4-nitrophenyl)-2-propen-1-amine |

| Phenyl Ring | Ortho-substitution with Electron-Donating Group | (E)-N-Methyl-3-(2-methoxyphenyl)-2-propen-1-amine |

| Alkene Backbone | α-Methyl Substitution | (E)-N-Methyl-2-methyl-3-phenyl-2-propen-1-amine |

| Amine Group | N-Acetylation (Amide Formation) | N-((E)-3-phenylallyl)-N-methylacetamide |

| Amine Group | N-Benzylation (Tertiary Amine Formation) | N-Benzyl-N-methyl-3-phenyl-2-propen-1-amine |

Advanced Computational Studies for Structure-Reactivity Relationships

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental efforts and accelerating discovery. mdpi.com Advanced computational studies on (E)-N-Methyl-3-phenyl-2-propen-1-amine and its derivatives can provide deep insights into their structure-reactivity relationships.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule. mdpi.comnih.gov Calculating properties such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and atomic charges can help predict the most likely sites for electrophilic or nucleophilic attack, rationalizing the reactivity patterns discussed previously. mdpi.com

Furthermore, computational modeling can be used to investigate the mechanisms of potential reactions. By calculating the transition state structures and activation energies for proposed synthetic routes or novel reactions, researchers can assess their feasibility and predict reaction outcomes. researchgate.net For the enantioselective catalytic systems mentioned, computational docking and molecular dynamics simulations can elucidate the interactions between the substrate and the catalyst's active site, explaining the origin of stereoselectivity and guiding the design of more effective catalysts. mdpi.com These computational approaches can significantly reduce the experimental effort required to optimize reactions and design new derivatives with desired properties. nih.govresearchgate.net

Table 4: Application of Computational Methods to (E)-N-Methyl-3-phenyl-2-propen-1-amine Research

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation mdpi.com | Bond lengths/angles, HOMO/LUMO energies, electrostatic potential |

| Transition State Theory | Modeling reaction pathways and calculating activation energies researchgate.net | Reaction feasibility, prediction of major products, mechanistic insights |

| Molecular Docking | Simulating substrate-catalyst interactions | Binding modes, rationale for enantioselectivity in catalysis |

| Quantitative Structure-Property Relationship (QSPR) | Correlating structural features with physical or chemical properties | Predictive models for properties of new derivatives |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-N-Methyl-3-phenyl-2-propen-1-amine, and how can reaction conditions be optimized to favor the E-isomer?

- Synthesis Protocol : The compound is synthesized via condensation of methylamine with cinnamaldehyde derivatives under controlled pH and temperature. The E-isomer is favored by using sterically hindered bases (e.g., LDA) to minimize steric interactions during imine formation. Solvent choice (e.g., anhydrous THF) and low temperatures (−78°C) further suppress side reactions .

- Isomer Control : Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1.2:1 amine:aldehyde) enhances yield. Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane gradients isolates the E-isomer .

Q. How is the structural configuration of (E)-N-Methyl-3-phenyl-2-propen-1-amine confirmed using spectroscopic methods?

- NMR Analysis : H NMR reveals the trans (E) configuration via coupling constants () between the α and β protons of the propenyl chain. The N-methyl group appears as a singlet (~2.3 ppm), while aromatic protons integrate for five phenyl hydrogens .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) confirms the planar geometry of the propenyl chain and dihedral angles between the phenyl and amine groups. Data refinement with SHELX software ensures accuracy in bond lengths and angles .

Q. What are the recommended analytical techniques for assessing the purity of this compound in research settings?

- HPLC-UV : Reverse-phase HPLC with a C18 column and UV detection at 255 nm (λmax, as observed in related amines ) identifies impurities. A mobile phase of acetonitrile/0.1% TFA in water (70:30) resolves degradation products.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks at m/z 148.11 [M+H] and fragments corresponding to the propenyl-amine backbone. Purity ≥98% is validated by integrating chromatographic peaks .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers or diastereomers of (E)-N-Methyl-3-phenyl-2-propen-1-amine during synthesis?

- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) resolves enantiomers. Retention times correlate with absolute configuration determined by circular dichroism (CD) spectroscopy .

- Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes achieves >90% enantiomeric excess (ee). Reaction monitoring via polarimetry ensures stereochemical fidelity .

Q. How do solvent polarity and temperature influence the compound's stability and degradation pathways?

- Degradation Studies : In polar solvents (e.g., DMSO), hydrolysis of the imine bond occurs at elevated temperatures (>40°C), forming N-methylamine and cinnamaldehyde. Accelerated stability testing (40°C/75% RH for 4 weeks) quantifies degradation using LC-MS .

- Storage Recommendations : Long-term stability (>5 years) is achieved at −20°C in amber vials under argon, as demonstrated for structurally related amines .

Q. What computational methods are used to model the compound's interactions with biological targets?

- Docking Studies : Molecular docking with AutoDock Vina predicts binding affinities to serotonin receptors (e.g., 5-HT). The propenyl chain's geometry facilitates π-π stacking with receptor aromatic residues .

- MD Simulations : All-atom molecular dynamics (GROMACS) simulations (50 ns) reveal stable hydrogen bonds between the amine group and Asp155 in the receptor active site .

Q. How can contradictions in spectroscopic data between studies be systematically addressed?

- Data Reconciliation : Cross-validate NMR and MS results with independent synthetic batches. Use of deuterated solvents (e.g., CDCl) eliminates solvent-shift discrepancies .

- Collaborative Reproducibility : Adopt open-data practices (e.g., depositing raw spectra in public repositories) to enable peer validation, aligning with EMA and EU guidelines on transparent research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.